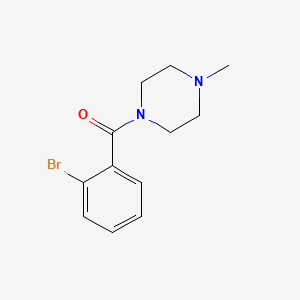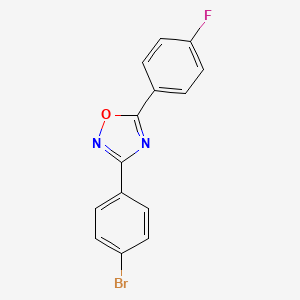
(2-Bromophenyl)(4-methylpiperazin-1-yl)methanone
概要
説明
Synthesis Analysis
The synthesis of compounds structurally similar to “(2-Bromophenyl)(4-methylpiperazin-1-yl)methanone” involves methods such as the Schotten-Baumann reaction and slow evaporation techniques. For instance, a related compound, (4-Methylphenyl)(4-methylpiperidin-1-yl)methanone, was synthesized using the Schotten-Boumann condensation reaction, showcasing the method's relevance in producing these compounds (Priya et al., 2019).
Molecular Structure Analysis
Crystallographic studies provide insights into the molecular structure of related compounds. For example, the (5-bromo-2-hydroxyphenyl)(phenyl)methanone structure was elucidated through X-ray crystallography, demonstrating the compound's monoclinic crystal system (Xin-mou, 2009).
Chemical Reactions and Properties
Compounds of this class participate in various chemical reactions, contributing to their diverse chemical properties. For instance, novel (1-arylmethyl-3-aryl-1H-pyrazol-5-yl)(4-arylpiperazin-1-yl)methanone derivatives were synthesized, highlighting the potential for antifungal activity, which suggests the significance of the core structure in medicinal chemistry applications (Lv et al., 2013).
Physical Properties Analysis
The synthesis and characterization of related compounds also shed light on their physical properties. For instance, the study of a piperidine derivative revealed its optical properties, indicating the material's potential for opto-electronic applications (Revathi et al., 2018).
Chemical Properties Analysis
The chemical properties of such compounds are closely tied to their structure and synthesis methods. Research on fluorine-containing derivatives, for example, provides insights into their reactivity and potential applications in creating more complex molecules (Joshi et al., 1986).
科学的研究の応用
Antimicrobial and Antifungal Activities
- Antimicrobial Evaluation : Compounds derived from (4-bromophenyl) analogs have shown in vitro antibacterial activity against different bacterial strains, and antifungal activity against fungal strains (B. Reddy & V. P. Reddy, 2016).
- Synthesis of Triazole Analogues : Novel (5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)(4arylpiperazino)methanones demonstrated significant inhibition of bacterial growth, highlighting their potential as antimicrobial agents (A. Nagaraj, S. Srinivas, & G. N. Rao, 2018).
Antiviral Activity
- Antiviral Potential of Benzimidazoles : Certain (2-bromophenyl)-[2-(substituted phenyl)-benzoimidazol-1-yl]-methanone analogues showed selective activity against viruses such as vaccinia virus and Coxsackie virus B4, indicating their potential as antiviral agents (D. Sharma et al., 2009).
Safety and Hazards
将来の方向性
The future research directions for “(2-Bromophenyl)(4-methylpiperazin-1-yl)methanone” and similar compounds could involve further exploration of their potential therapeutic effects, such as anti-nociceptive and anti-inflammatory properties . Additionally, more detailed studies on their physical and chemical properties, as well as safety profiles, would be beneficial.
作用機序
Target of Action
It’s known that piperazine derivatives, which this compound is a part of, are found in a variety of biologically active compounds for disease states such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs . Therefore, the targets could be diverse depending on the specific disease state.
Mode of Action
A study on a similar piperazine derivative, lqfm182, showed anti-nociceptive and anti-inflammatory effects . It reduced the number of writhings induced by acetic acid, reduced paw licking time in the second phase of the formalin test, and reduced oedema formation . These effects suggest that the compound interacts with its targets to modulate pain and inflammation responses.
Biochemical Pathways
The study on lqfm182 showed that it reduced cell migration, myeloperoxidase enzyme activity, and the levels of pro-inflammatory cytokines il-1β and tnf-α . This suggests that the compound may affect the inflammatory response pathway and cytokine signaling.
Pharmacokinetics
It’s known that piperazine is a common structural motif found in pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
The study on lqfm182 showed that it reduced the number of writhings induced by acetic acid, reduced paw licking time in the second phase of the formalin test, and reduced oedema formation . These effects suggest that the compound has anti-nociceptive and anti-inflammatory effects at the molecular and cellular level.
生化学分析
Biochemical Properties
(2-Bromophenyl)(4-methylpiperazin-1-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with myeloperoxidase enzyme, which is involved in the body’s inflammatory response . The nature of these interactions often involves binding to active sites or altering the enzyme’s conformation, thereby affecting its activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β, which are crucial in the inflammatory response . This modulation can lead to changes in cell behavior and function, impacting processes such as cell proliferation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes, and altering gene expression. For instance, its interaction with myeloperoxidase enzyme results in the reduction of enzyme activity, which in turn decreases the production of reactive oxygen species . This inhibition can lead to a decrease in oxidative stress within cells.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a reduction in its efficacy . Long-term exposure to the compound has been observed to result in sustained modulation of inflammatory responses in vitro and in vivo.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to effectively reduce inflammation without significant adverse effects. At higher doses, toxic effects such as cellular toxicity and organ damage have been observed . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it is metabolized by liver enzymes, which convert it into various metabolites . These metabolic processes can affect the compound’s bioavailability and efficacy, influencing its overall impact on the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different tissues . Understanding these transport mechanisms is crucial for optimizing its therapeutic potential and minimizing adverse effects.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. It is directed to specific compartments or organelles within the cell, where it exerts its effects. Post-translational modifications and targeting signals are essential for its proper localization . These factors influence the compound’s efficacy and its ability to modulate cellular processes effectively.
特性
IUPAC Name |
(2-bromophenyl)-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c1-14-6-8-15(9-7-14)12(16)10-4-2-3-5-11(10)13/h2-5H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFUJLBGPHVUEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20349923 | |
| Record name | (2-Bromophenyl)(4-methylpiperazin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
331845-66-0 | |
| Record name | (2-Bromophenyl)(4-methylpiperazin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(3-Fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1269839.png)
![5-[(4-Nitrophenoxy)methyl]-2-furoic acid](/img/structure/B1269843.png)

![4-Amino-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1269852.png)



![4-[(3-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1269865.png)
![3-Bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde](/img/structure/B1269866.png)



